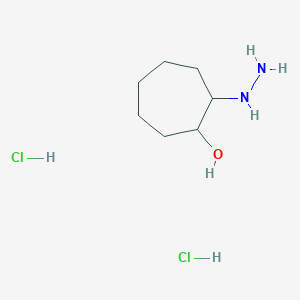![molecular formula C17H9ClF6N2S B2650315 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide CAS No. 477851-92-6](/img/structure/B2650315.png)
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthyridine core substituted with trifluoromethyl groups and a 4-chlorobenzyl sulfide moiety. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide typically involves multiple steps, starting with the preparation of the naphthyridine core One common method involves the reaction of 2-aminopyridine derivatives with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and the sulfide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine: Lacks the 4-chlorobenzyl sulfide moiety, resulting in different chemical and biological properties.
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol: Contains a hydroxyl group instead of the sulfide moiety, affecting its reactivity and applications.
Uniqueness
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide is unique due to the presence of both trifluoromethyl groups and the 4-chlorobenzyl sulfide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF6N2S/c18-10-3-1-9(2-4-10)8-27-14-6-5-11-12(16(19,20)21)7-13(17(22,23)24)25-15(11)26-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAFHYSRUFYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2650234.png)



![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)


![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)




![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)

